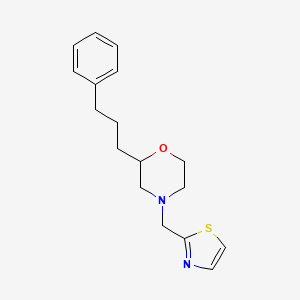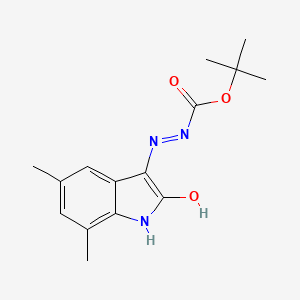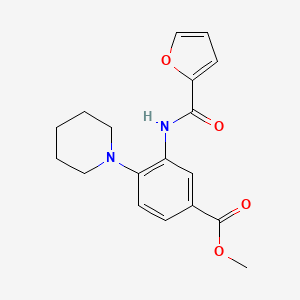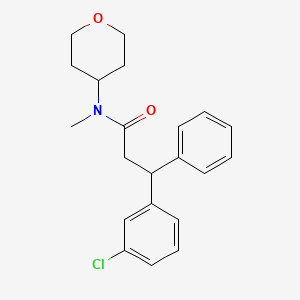
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine, also known as PTZM, is a chemical compound that has shown potential in various scientific research applications.
Wirkmechanismus
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has also been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the inhibition of beta-amyloid plaque formation in Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one limitation of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in scientific research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine may have potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are needed to fully understand the potential of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in these and other areas of scientific research.
Synthesemethoden
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine can be synthesized through a multi-step process involving the reaction of 2-(3-phenylpropyl)morpholine with thioacetic acid followed by the reaction with formaldehyde and hydrogen peroxide. The final step involves the reaction of the resulting intermediate with potassium hydroxide and 2-bromoethyl thiazole.
Wissenschaftliche Forschungsanwendungen
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has shown potential in various scientific research applications, including as an anticancer agent, a neuroprotective agent, and a therapeutic agent for Alzheimer's disease. Studies have shown that 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has the ability to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-2-5-15(6-3-1)7-4-8-16-13-19(10-11-20-16)14-17-18-9-12-21-17/h1-3,5-6,9,12,16H,4,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGQKDMVZICMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)


![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)

![1-isobutyl-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6115440.png)
![2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B6115441.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)
![7-[(2-ethylpyrimidin-5-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6115452.png)